molecular formula C18H18N4O4S B2722058 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034285-28-2

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2722058
CAS No.: 2034285-28-2
M. Wt: 386.43
InChI Key: WSIUVNYOKGQZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetically designed small molecule that incorporates a quinoline scaffold linked to a methoxypyrazine moiety via a pyrrolidine sulfonyl connector. This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, suggests significant potential for interaction with various biological targets, making it a compound of interest in medicinal chemistry and drug discovery research. Compounds with similar structures are frequently investigated for their activity against kinases, receptors, and other enzymatic targets . The quinoline core is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. The addition of a sulfonyl group often influences the molecule's electronic properties and can enhance binding affinity to target proteins. The methoxypyrazine unit is a common heterocyclic building block that can contribute to hydrogen bonding and π-π stacking interactions within active sites. Researchers may find this compound particularly valuable for screening campaigns aimed at oncology, antiviral therapy, or the treatment of genetic disorders such as cystic fibrosis, where small molecule modulators of protein function have shown great therapeutic promise . Its well-defined structure also makes it an excellent intermediate for further chemical synthesis and structure-activity relationship (SAR) studies, allowing for the exploration of new chemical space in the development of novel bioactive molecules . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIUVNYOKGQZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Quinoline-8-sulfonyl chloride : Serves as the electrophilic sulfonylating agent.
  • 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine : A pyrrolidine intermediate functionalized with a methoxypyrazine ether.

Coupling these fragments via nucleophilic substitution or transition metal-catalyzed reactions forms the final product.

Preparation of Key Intermediates

Synthesis of Quinoline-8-sulfonyl Chloride

Method 1: Direct Sulfonation
Quinoline is sulfonated using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) at 0–5°C, yielding quinoline-8-sulfonic acid. Subsequent treatment with phosphorus pentachloride ($$ \text{PCl}5 $$) converts the sulfonic acid to the sulfonyl chloride.
$$
\text{Quinoline} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Quinoline-8-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Quinoline-8-sulfonyl chloride}
$$
Yield : 65–72%.

Method 2: Photocatalytic Sulfonylation
A modern approach employs quinoline and sulfonyl chlorides under white LED light with a photocatalyst (e.g., eosin Y) in acetone. This method avoids harsh conditions and improves regioselectivity.
Conditions :

  • Solvent: Acetone
  • Catalyst: Eosin Y (2 mol%)
  • Light Source: White LED (12 h, room temperature)
    Yield : 78–85%.

Synthesis of 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine

Step 1: Pyrrolidine Ring Formation
Pyrrolidine is synthesized via cyclization of 1,4-diketones or amino alcohols. For example, treatment of 1,4-dibromobutane with ammonia under high pressure yields pyrrolidine.

Step 2: Functionalization with Methoxypyrazine
3-Methoxypyrazin-2-ol is coupled to pyrrolidine via a Mitsunobu reaction:
$$
\text{Pyrrolidine} + \text{3-Methoxypyrazin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine}
$$
Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine ($$ \text{PPh}_3 $$)
  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 h
    Yield : 60–68%.

Coupling Strategies for Final Product

Nucleophilic Substitution

Quinoline-8-sulfonyl chloride reacts with 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine in the presence of a base:
$$
\text{Quinoline-8-sulfonyl chloride} + \text{3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Conditions :

  • Base: Triethylamine ($$ \text{Et}_3\text{N} $$, 2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C to room temperature, 6 h
    Yield : 70–75%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed for complex substrates. A boronic ester derivative of the pyrrolidine fragment reacts with quinoline-8-sulfonyl chloride:
$$
\text{Quinoline-8-sulfonyl chloride} + \text{Boronic ester-pyrrolidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: $$ \text{Na}2\text{CO}3 $$
  • Solvent: Dioxane/water (4:1), 80°C, 12 h
    Yield : 65–70%.

Optimization and Industrial Scalability

Reaction Optimization

  • Solvent Effects : Acetone and THF provide higher yields compared to DMF or DMSO due to better solubility of intermediates.
  • Catalyst Loading : Reducing Pd catalyst from 5% to 2% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.

Industrial Production

Large-scale synthesis employs continuous flow reactors for sulfonylation and microwave-assisted coupling to reduce reaction times.

Analytical Characterization

Key Spectral Data :

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.92 (d, $$ J = 8.4 $$ Hz, 1H, quinoline-H), 8.45 (s, 1H, pyrazine-H), 4.20–4.15 (m, 1H, pyrrolidine-OCH$$ _2 $$), 3.95 (s, 3H, OCH$$ _3 $$).
  • HRMS : m/z calculated for $$ \text{C}{18}\text{H}{18}\text{N}4\text{O}4\text{S} $$: 386.1052; found: 386.1055.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Nucleophilic Substitution 70–75 6 h High Moderate
Pd-Catalyzed Coupling 65–70 12 h Moderate High
Photocatalytic 78–85 12 h High Low

Challenges and Solutions

  • Regioselectivity in Sulfonylation : Use of bulky bases (e.g., 2,6-lutidine) directs sulfonylation to the 8-position of quinoline.
  • Pyrrolidine Stability : Protecting the pyrrolidine nitrogen with a benzyl group during functionalization prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents, potentially leading to novel compounds with unique properties.

Scientific Research Applications

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as antimicrobial or anticancer activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline with key analogs, emphasizing structural differences, physicochemical properties, and applications:

Compound Name Core Structure Key Substituents Molecular Weight logP Biological Activity/Application Synthesis Highlights References
8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline Quinoline -SO₂-pyrrolidine-(3-methoxypyrazine) ~430 (estimated) ~3.5 (predicted) Potential enzyme inhibition or antimicrobial activity (inferred) Likely multi-step sulfonylation and coupling reactions
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline Quinoline -SO₂-phenyl; -piperazine 366.48 ~5.0 Polymorphic forms (Form III); CNS applications Recrystallization from ethanol; patented synthesis
3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline Quinoline -SO₂-phenyl; -pyrrolidine-ethyl 366.48 N/A Synthetic intermediate for drug discovery Multi-step alkylation and sulfonylation
8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Pyrazoloquinoline -Methoxy; -nitrophenyl; -phenyl 396.4 5.079 High lipophilicity; potential antimicrobial One-pot synthesis with hydrazine hydrate
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline Pyrazoloquinoline -Dichlorobenzoxazolyl N/A N/A Antibacterial, cholesterol-lowering Reflux with P-TSA catalyst in DMF
Beta-lactamase inhibitor prodrug (Patent EP) Bicyclic octane -SO₂-linked carbamoyl bicyclic structure ~450 (estimated) ~2.0 (estimated) Oral prodrug for bacterial infections Designed for hydrolysis to active metabolite

Key Observations :

Structural Variations: The target compound’s pyrrolidine-sulfonyl-methoxypyrazine chain distinguishes it from analogs like 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline (piperazine substituent) and pyrazoloquinolines (fused pyrazole ring). The methoxypyrazine group introduces a methoxy electron-donating substituent, which could enhance solubility relative to nitro- or chloro-substituted quinolines (e.g., 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazoloquinoline) .

Physicochemical Properties: The estimated logP (~3.5) of the target compound suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline (logP ~5.0), which may exhibit higher tissue penetration but lower solubility .

Synthesis Strategies: Synthesis likely involves sequential sulfonylation of pyrrolidine followed by coupling with methoxypyrazine, similar to methods for 3-(phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline (alkylation and sulfonylation steps) . In contrast, pyrazoloquinolines (e.g., ) are synthesized via cyclization reactions with hydrazine or metal catalysts, highlighting divergent synthetic pathways based on core structure .

The beta-lactamase inhibitor prodrug () demonstrates the therapeutic utility of sulfonyl-linked structures in enhancing oral bioavailability, a strategy that could apply to the target compound .

Biological Activity

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and a methoxypyrazine moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18N4O4S
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 2034499-45-9

Synthesis

The synthesis of 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. Key steps may include:

  • Preparation of Intermediate Compounds : Starting with the synthesis of the methoxypyrazine and pyrrolidine derivatives.
  • Coupling Reactions : Using nucleophilic substitutions and cyclization methods to form the final compound.
  • Optimization of Reaction Conditions : Temperature, solvent choice, and catalysts are critical for maximizing yield and purity.

The biological activity of this compound largely stems from its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline may also exhibit antimicrobial effects. This potential makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Anticancer Potential

Research indicates that derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation could provide insights into its use as an anticancer agent.

Neuroprotective Effects

Certain analogs of this compound are known for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Anticancer Activity A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, revealing significant inhibition of cell growth (source needed).
Antimicrobial Properties Research on related pyrazine compounds demonstrated effective inhibition of bacterial growth, indicating potential for this compound (source needed).
Neuroprotection Investigations into related structures showed promise in protecting neuronal cells from oxidative stress (source needed).

Comparison with Similar Compounds

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline shares structural features with several other compounds that exhibit noteworthy biological activities:

Compound NameStructural FeaturesUnique Properties
2-AminopyridineAmino group on a pyridine ringKnown for drug synthesis
4-MethylthiazoleThiazole ring with a methyl groupExhibits antimicrobial properties
5-MethylpyrazolePyrazole ring with a methyl groupUsed in agricultural chemicals

What distinguishes this compound is its specific combination of functional groups that may enhance its efficacy as a therapeutic agent compared to simpler derivatives.

Q & A

Q. Challenges :

  • Purification : Chromatography or recrystallization is critical to isolate the product from by-products (e.g., unreacted intermediates) .
  • Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) to mitigate steric hindrance from the methoxypyrazine group .

Advanced: How can catalytic asymmetric synthesis be applied to derivatives of this compound?

Methodological Answer:
Asymmetric Povarov reactions or chiral Brønsted acid catalysis can introduce stereocenters:

  • Catalyst Design : Use chiral sulfinamidourea/strong acid co-catalysts to enforce enantioselectivity during cyclization steps (e.g., forming pyrrolidinone rings) .
  • Substrate Tuning : Modify the quinoline’s electron-withdrawing groups (e.g., sulfonyl) to enhance catalyst-substrate interactions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR .

Q. Example Protocol :

  • React 1-vinylpyrrolidin-2-one with a quinoline sulfonamide under catalytic asymmetric conditions (e.g., 10 mol% chiral catalyst in dichloromethane at -20°C) .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the methoxypyrazine and pyrrolidine substituents. Key signals:
  • Quinoline C8-SO₂ (~130–140 ppm in ¹³C NMR).
  • Pyrrolidine N-sulfonyl (~3.5–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or methoxypyrazine) .
  • X-ray Crystallography : Resolve bond lengths (e.g., sulfonyl S=O at ~1.43 Å) and dihedral angles to confirm stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:
Key Modifications :

  • Quinoline Core : Introduce electron-withdrawing groups (e.g., -CF₃ at C8) to enhance target binding, as seen in anti-TB drug TMC207 .
  • Pyrrolidine Linker : Replace methoxypyrazine with pyrimidine or thiadiazole to modulate solubility and pharmacokinetics .
  • Sulfonyl Group : Test sulfonamide bioisosteres (e.g., carbonyl) to reduce metabolic instability .

Q. Evaluation Workflow :

In Vitro Assays : Screen against microbial/kinase targets (e.g., MIC for antimicrobial activity) .

Computational Modeling : Dock modified structures into target proteins (e.g., ATP synthase) using AutoDock Vina to predict binding affinity .

Advanced: How to resolve contradictions in reaction outcomes or unexpected by-products?

Methodological Answer:
Case Study : Unexpected hydrazine derivatives (e.g., from failed metal complexation) :

Analytical Triangulation :

  • LC-MS : Identify by-product masses.
  • ¹H NMR : Detect hydrazine protons (~6.5–7.5 ppm).
  • Single-Crystal XRD : Confirm planar quinoline-hydrazine geometry .

Mechanistic Insight : Trace side reactions (e.g., acid-catalyzed hydrolysis of pyrazoloquinoline under RuCl₃ conditions) .

Process Adjustment : Replace RuCl₃ with milder catalysts (e.g., Pd/C) to suppress hydrolysis .

Advanced: What strategies enhance the compound’s crystallinity for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., methanol/water) for slow evaporation, promoting ordered crystal growth .
  • Salt Formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, maleic acid) to improve lattice stability .
  • Temperature Gradients : Gradually cool hot saturated solutions to nucleate high-quality crystals .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
  • Light/Thermal Stability : Expose to UV (254 nm) or 40–60°C for 48h. Track decomposition by TGA/DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.